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Introduction
ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small

molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] As key

components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and

ERK2 are crucial transducers of extracellular signals to the nucleus, regulating a wide array of

cellular processes including proliferation, differentiation, survival, and apoptosis.[2][3] The

MAPK pathway is frequently dysregulated in various human cancers, making ERK1/2 attractive

therapeutic targets.[3] ASTX029 distinguishes itself through a dual mechanism of action,

inhibiting both the catalytic activity of ERK and its activating phosphorylation by MEK, offering a

more comprehensive suppression of the MAPK pathway. This document provides a detailed

technical overview of the chemical structure, properties, and key experimental methodologies

related to ASTX029.

Chemical Structure and Properties
ASTX029 is a complex heterocyclic molecule with the IUPAC name (2R)-2-(6-{5-chloro-2-

[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-

methoxyphenyl)-2-hydroxyethyl]propanamide. Its chemical and physical properties are

summarized in the tables below.
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Identifier Value

IUPAC Name

(2R)-2-(6-{5-chloro-2-[(oxan-4-

yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-

isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-

methoxyphenyl)-2-hydroxyethyl]propanamide

SMILES

C--INVALID-LINK--

C1=CC(=CC(=C1)F)OC">C@HN2CC3=C(C2=

O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5

CAS Number 2095719-92-7

Physicochemical Properties
Property Value

Molecular Formula C29H31ClFN5O5

Molecular Weight 584.04 g/mol

Appearance White to off-white solid

Solubility
DMSO: 100 mg/mL (171.22 mM) Water:

Insoluble

XLogP3-AA 2.9

Mechanism of Action and Signaling Pathway
ASTX029 is a highly potent and selective dual-mechanism inhibitor of ERK1 and ERK2. Its

unique binding mode allows it to not only block the catalytic activity of ERK but also to prevent

the phosphorylation of ERK by its upstream kinase, MEK. This dual inhibition leads to a more

profound and sustained suppression of the MAPK signaling pathway, which is a critical driver of

cell proliferation and survival in many cancers.

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that relays extracellular

signals from receptor tyrosine kinases to the nucleus. Mutations in components of this pathway,

such as BRAF and RAS, are common in human cancers and lead to its constitutive activation.

By targeting the terminal kinases in this cascade, ASTX029 can effectively block the
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downstream signaling outputs, including the phosphorylation of substrates like Ribosomal S6

Kinase (RSK), leading to cell cycle arrest and apoptosis in cancer cells with MAPK pathway-

activating mutations.
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Figure 1. Simplified MAPK signaling pathway and the dual mechanism of ASTX029.
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Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize

the activity of ASTX029, based on methodologies reported in the literature.

In Vitro Cell Proliferation Assay (AlamarBlue)
This assay quantitatively measures cell proliferation and viability. Metabolically active cells

reduce the AlamarBlue reagent, resulting in a fluorescent signal proportional to the number of

viable cells.

Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-

5,000 cells/well) and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of ASTX029 or vehicle control

(e.g., DMSO) for a specified duration (e.g., 72-96 hours).

AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume.

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an

excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the

percentage of cell viability against the logarithm of the drug concentration and fitting the data

to a dose-response curve.

In Vitro Cell Proliferation Assay Workflow

1. Seed Cancer Cells
in 96-well plate

2. Allow cells to adhere
overnight

3. Treat with serial dilutions
of ASTX029 4. Incubate for 72-96 hours 5. Add AlamarBlue reagent 6. Incubate for 1-4 hours 7. Measure Fluorescence

(Ex: 560nm, Em: 590nm) 8. Calculate IC50 values

Click to download full resolution via product page
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Figure 2. General workflow for an in vitro cell proliferation assay.

In-Cell Phosphorylation Assays (MSD)
Meso Scale Discovery (MSD) assays are used to quantify the levels of phosphorylated

proteins, such as pERK and its substrate pRSK, in cell lysates.

Methodology:

Cell Treatment: Plate cells and treat with different concentrations of ASTX029 for a specified

time (e.g., 2 hours).

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

MSD Assay:

Add blocking solution to the MSD plate and incubate.

Wash the plate and add cell lysates.

Incubate to allow capture of the target protein.

Wash and add the detection antibody (e.g., SULFO-TAG labeled anti-total ERK).

Incubate to allow antibody binding.

Wash and add MSD Read Buffer.

Signal Detection: Read the plate on an MSD instrument to measure the

electrochemiluminescence signal.

Data Analysis: Normalize the phosphoprotein signal to the total protein signal or total protein

concentration and determine the IC50 for inhibition of phosphorylation.

In Vivo Tumor Xenograft Studies
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These studies evaluate the anti-tumor efficacy of ASTX029 in an animal model.

Methodology:

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 melanoma or

HCT116 colorectal cancer cells) into immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer ASTX029 orally at various doses and schedules. The control group receives a

vehicle.

Tumor Measurement: Measure tumor volume periodically (e.g., twice weekly) using calipers.

Monitoring: Monitor the body weight and general health of the mice throughout the study.

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point),

euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic

marker analysis).

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-

tumor activity.

Summary of In Vitro and In Vivo Activity
ASTX029 has demonstrated potent activity in a wide range of cancer cell lines harboring

MAPK pathway mutations. Furthermore, it has shown significant anti-tumor efficacy in various

preclinical xenograft models.

In Vitro Proliferation IC50 Values
Cell Line Cancer Type Mutation IC50 (nM)

A375 Melanoma BRAF V600E 3.4

HCT116 Colorectal KRAS G13D 28

Various Various
BRAF, KRAS, or

NRAS
1.8 - 380
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In Vitro Phosphorylation Inhibition IC50 Values
Cell Line Target IC50 (nM)

A375 pRSK 3.3

HCT116 pRSK 4.0

Conclusion
ASTX029 is a promising clinical candidate with a novel dual-mechanism of action that leads to

a robust inhibition of the MAPK signaling pathway. Its potent in vitro and in vivo anti-tumor

activity in models with MAPK pathway alterations highlights its therapeutic potential for the

treatment of a broad range of cancers. The data and methodologies presented in this guide

provide a comprehensive technical foundation for researchers and drug development

professionals working on or interested in this class of targeted therapies. ASTX029 is currently

being evaluated in a Phase I/II clinical trial for patients with advanced solid tumors

(NCT03520075).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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